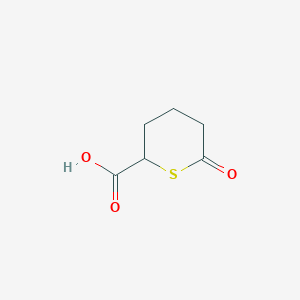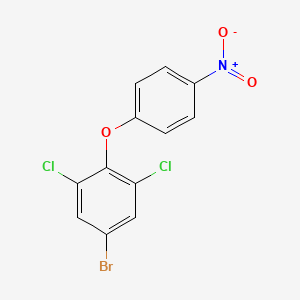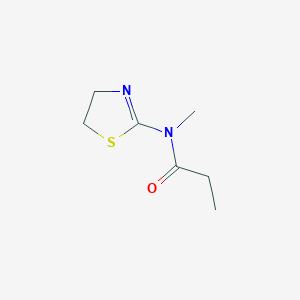![molecular formula C22H38I2N2O6Si2 B14248459 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide CAS No. 406684-13-7](/img/structure/B14248459.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide is a complex organosilicon compound It is characterized by the presence of bipyridinium and trimethoxysilyl groups, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The bipyridinium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols, usually performed in organic solvents.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Leads to the formation of siloxane networks.
Substitution: Results in modified bipyridinium compounds.
Aplicaciones Científicas De Investigación
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide has diverse applications in scientific research:
Material Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Catalysis: Acts as a ligand in the preparation of metal complexes for catalytic reactions.
Surface Modification: Employed in the functionalization of surfaces to improve adhesion, corrosion resistance, and biocompatibility.
Biology and Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide involves the interaction of its functional groups with target molecules. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The bipyridinium moiety can interact with biological molecules, potentially disrupting microbial cell membranes and inhibiting growth.
Comparación Con Compuestos Similares
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but lacks the bipyridinium moiety.
1-[3-(Trimethoxysilyl)propyl]urea: Contains a urea group instead of bipyridinium.
3-(Trimethoxysilyl)propyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium diiodide is unique due to the presence of both trimethoxysilyl and bipyridinium groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in material science and catalysis.
Propiedades
Número CAS |
406684-13-7 |
|---|---|
Fórmula molecular |
C22H38I2N2O6Si2 |
Peso molecular |
736.5 g/mol |
Nombre IUPAC |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;diiodide |
InChI |
InChI=1S/C22H38N2O6Si2.2HI/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
WHKAYGONJKIILI-UHFFFAOYSA-L |
SMILES canónico |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)





![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
